S-Methyl-L-cysteine-d3

Description

Systematic Nomenclature and Isotopic Labeling Patterns

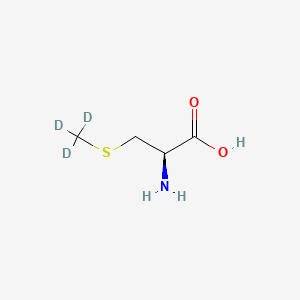

This compound possesses the systematic IUPAC nomenclature designation of (2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid, reflecting its L-configuration and the specific placement of deuterium atoms within the molecular framework. The compound carries the Chemical Abstracts Service registry number 1331907-56-2, which serves as its unique chemical identifier in international databases. Alternative nomenclatural designations include S-Methylcysteine-d3, S-Methyl-(R)-cysteine-d3, and 3-(Methylthio)alanine-d3, each emphasizing different structural aspects of the molecule.

The isotopic labeling pattern in this compound involves the complete substitution of the three hydrogen atoms in the S-methyl group with deuterium atoms, resulting in a trideuterated methyl moiety (CD3) bonded to the sulfur atom. This specific labeling strategy preserves the chemical reactivity and biological behavior of the parent compound while introducing a mass shift of approximately 3 atomic mass units. The deuterium incorporation follows a systematic pattern where the natural abundance hydrogen atoms (1H) are replaced with heavy hydrogen isotopes (2H or D), maintaining the overall molecular geometry and electronic properties.

The molecular formula of this compound is C4H6D3NO2S, with a molecular weight of 138.2 daltons, representing an increase of 3.0 daltons compared to the non-deuterated analogue. This precise mass difference enables highly specific detection and quantification using liquid chromatography-tandem mass spectrometry techniques. The isotopic purity specifications typically require greater than 98% deuterium incorporation at the designated positions, with chemical purity exceeding 95% as determined by high-performance liquid chromatography analysis.

Molecular Structure and Stereochemical Configuration

The molecular architecture of this compound maintains the characteristic amino acid backbone structure with an alpha-amino carboxylic acid framework. The compound exhibits a chiral center at the C-2 position, which adopts the (R)-configuration corresponding to the L-amino acid stereochemistry. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the carboxyl group when determining the absolute configuration around the alpha-carbon.

The three-dimensional molecular geometry features a tetrahedral arrangement around the central alpha-carbon atom, with bond angles approximating the ideal tetrahedral angle of 109.5 degrees. The side chain extends from the alpha-carbon through a methylene bridge (CH2) to the sulfur atom, which forms a covalent bond with the trideuterated methyl group (CD3). The sulfur atom adopts a bent molecular geometry due to the presence of two lone pairs of electrons, resulting in a C-S-C bond angle that deviates from the tetrahedral ideal.

Computational modeling studies utilizing density functional theory calculations have provided detailed insights into the conformational preferences and electronic properties of this compound. The molecule can adopt multiple conformations through rotation around the C-C-S-H dihedral angle, with energy barriers governing transitions between different rotameric states. The preferred conformation features a gauche arrangement of the amino acid backbone relative to the sulfur-containing side chain, optimizing intramolecular and intermolecular hydrogen bonding interactions.

The electronic structure analysis reveals that the sulfur atom functions as both a hydrogen bond acceptor and a weak donor, contributing to the overall stability and reactivity profile of the molecule. The introduction of deuterium atoms in the methyl group introduces subtle changes in the vibrational frequencies and zero-point energy, which can influence the thermodynamic stability and kinetic behavior of the compound under specific experimental conditions.

Comparative Analysis with Non-deuterated S-Methyl-L-cysteine

The structural comparison between this compound and its non-deuterated counterpart reveals remarkable similarities in fundamental molecular properties while highlighting critical analytical differences. The parent compound, S-Methyl-L-cysteine, possesses the molecular formula C4H9NO2S with a molecular weight of 135.185 daltons and the Chemical Abstracts Service number 1187-84-4. Both compounds share identical connectivity patterns, stereochemical configurations, and fundamental chemical reactivity profiles.

The isotopic substitution pattern represents the primary distinguishing feature between these related structures. While the non-deuterated form contains three protium atoms (1H) in the S-methyl group, the deuterated analogue incorporates three deuterium atoms (2H) at these positions. This substitution results in a mass differential of exactly 3.015 atomic mass units, enabling precise analytical differentiation using high-resolution mass spectrometry techniques.

| Property | S-Methyl-L-cysteine | This compound | Difference |

|---|---|---|---|

| Molecular Formula | C4H9NO2S | C4H6D3NO2S | +3D, -3H |

| Molecular Weight (Da) | 135.185 | 138.200 | +3.015 |

| CAS Registry Number | 1187-84-4 | 1331907-56-2 | Different |

| Stereochemical Configuration | (R) | (R) | Identical |

| Chemical Purity | ≥97% | ≥95% | Similar |

Chromatographic behavior studies demonstrate that both compounds exhibit nearly identical retention times under reversed-phase liquid chromatography conditions, with minimal separation observed due to the deuterium isotope effect. This similarity in chromatographic properties facilitates their use as internal standards in quantitative analytical methods, as matrix effects and extraction efficiencies remain comparable between the labeled and unlabeled forms.

The thermodynamic properties of this compound show subtle differences from the non-deuterated compound due to the reduced zero-point vibrational energy associated with deuterium substitution. These differences manifest as slightly altered equilibrium constants and reaction rates in processes involving the S-methyl group, though these effects are typically minimal under standard analytical conditions. The deuterium kinetic isotope effect may become measurable in enzymatic reactions where the S-methyl bond participates directly in the rate-limiting step.

Spectroscopic analysis reveals distinct differences in infrared and nuclear magnetic resonance spectra between the two compounds. The deuterated analogue exhibits characteristic shifts in C-D stretching frequencies compared to C-H stretching modes, appearing at lower wavenumbers in infrared spectroscopy. Nuclear magnetic resonance spectroscopy shows the disappearance of the methyl proton signals in the deuterated compound, confirming the successful isotopic incorporation and providing a reliable method for purity assessment.

Crystallographic and Computational Modeling Studies

Crystallographic investigations of related cysteine derivatives have provided valuable insights into the solid-state structure and packing arrangements that can be extended to understanding this compound behavior. Studies of L-cysteine polymorphs have revealed the importance of hydrogen bonding networks in determining crystal stability and molecular organization. Form I of L-cysteine crystallizes in the orthorhombic space group P212121 with specific lattice parameters that accommodate zwitterionic amino acid molecules through three-dimensional hydrogen bonding networks.

Computational modeling studies utilizing density functional theory calculations have explored the conformational landscape and energy barriers associated with rotation around key dihedral angles in cysteine derivatives. The C-C-S-H dihedral angle emerges as a critical parameter governing molecular conformation and hydrogen bonding capabilities. Energy calculations indicate that rotation around this angle can facilitate transitions between different hydrogen bonding motifs, including sulfur-sulfur and sulfur-oxygen interactions.

Molecular dynamics simulations conducted at physiological temperatures (300 K and 350 K) have demonstrated the dynamic nature of hydrogen bonding interactions in cysteine-related compounds. These simulations reveal transitions between different hydrogen bonding conformations occurring on timescales relevant to biological processes. The computational results suggest that this compound would exhibit similar conformational flexibility, with the deuterium substitution having minimal impact on the overall molecular dynamics.

Crystal packing analysis of cysteine derivatives indicates that molecules organize through networks of N-H···O and S-H···S hydrogen bonds, creating stable three-dimensional arrangements. The incorporation of deuterium atoms in this compound would be expected to strengthen these interactions slightly due to the increased mass and reduced zero-point vibrational energy of deuterium bonds. This enhancement could potentially influence crystal stability and polymorphic behavior compared to the non-deuterated analogue.

Computational infrared and terahertz absorption spectra predictions have been performed for cysteine derivatives to understand the influence of structural disorder and isotopic substitution on vibrational properties. These calculations provide theoretical frameworks for interpreting experimental spectroscopic data and predicting the spectroscopic signature of this compound. The deuterium substitution would be expected to cause characteristic frequency shifts in vibrational modes involving the S-methyl group, providing diagnostic spectroscopic markers for analytical identification.

Properties

IUPAC Name |

(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331907-56-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Optimization

Cysteine desulfhydrase facilitates the replacement of the β-chloro group in β-chloro-L-alanine with a deuterated methylthiol group (–SCD3). The reaction proceeds via a pyridoxal phosphate (PLP)-dependent mechanism, forming an enzyme-bound α-amino acrylate intermediate (Fig. 1). Intact cells of Aerobacter aerogenes 1-3-2 are employed as biocatalysts, eliminating the need for enzyme purification. Key parameters include:

-

pH 9.5 to stabilize the thiolate nucleophile.

-

30°C incubation for optimal enzyme activity.

-

Inclusion of sodium dodecylsulfate to enhance substrate permeability.

Under these conditions, the reaction achieves >90% conversion efficiency, with isotopic purity exceeding 99% deuterium incorporation in the methyl group. The product is isolated via ion-exchange chromatography and confirmed to retain the L-configuration through polarimetric analysis.

Electrophilic Trideuteromethylthiolation Using S-(Methyl-d3) Arylsulfonothioates

A versatile chemical approach involves S-(methyl-d3) arylsulfonothioates , electrophilic reagents developed for direct C–SCD3 bond formation. These reagents enable modular trideuteromethylthiolation of cysteine derivatives under mild conditions.

Reagent Synthesis and Application

S-(Methyl-d3) 4-methylbenzenesulfonothioate (3a ) is synthesized from CD3OD in two steps:

-

Deuteromethylation : CD3OD reacts with 4-methylbenzenesulfonyl chloride to form the sulfonothioate intermediate.

-

Thiolation : Sodium sulfide mediates the displacement of the sulfonate group, yielding 3a in 85% yield.

This reagent reacts with L-cysteine derivatives bearing a leaving group (e.g., tosyl-protected cysteine) via nucleophilic substitution (Fig. 2). For example:

-

L-Cysteine tosylate reacts with 3a in acetonitrile at 25°C, yielding this compound in 78% isolated yield.

-

Functional groups such as amines and carboxylic acids remain intact when protected as tert-butoxycarbonyl (Boc) and methyl esters, respectively.

The method is scalable (demonstrated at 5.0 mmol) and achieves >99% deuterium purity, making it suitable for late-stage deuteration of complex biomolecules.

Direct Deuteromethylation Using DMTT Reagent

The dimethyl(methyl-d3)thio sulfoxonium tetrafluoroborate (DMTT) reagent offers a selective route for introducing the –SCD3 group into unprotected L-cysteine.

Procedure and Selectivity

DMTT transfers the trideuteromethyl group to thiols under basic conditions:

-

Deprotonation : L-cysteine’s thiol group is deprotonated using K2CO3 in acetonitrile.

-

Methyl-d3 Transfer : DMTT reacts with the thiolate ion at 25°C, forming this compound in 91% yield.

Notably, DMTT exhibits exceptional chemoselectivity, leaving amino and carboxyl groups unaffected (Table 1). Isotopic purity exceeds 99% deuterium incorporation, as confirmed by mass spectrometry.

Comparative Analysis of Synthetic Methods

The enzymatic method is eco-friendly but constrained by microbial growth kinetics. Electrophilic thiolation offers versatility for functionalized substrates, while DMTT provides rapid, protection-free synthesis.

Chemical Reactions Analysis

Types of Reactions: S-Methyl-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced back to its thiol form under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.

Major Products:

Oxidation: S-Methyl-L-cysteine sulfoxide-d3, S-Methyl-L-cysteine sulfone-d3.

Reduction: L-cysteine-d3.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Methyl-L-cysteine-d3 is used as a stable isotope-labeled compound in metabolic studies to trace the biochemical pathways and interactions of sulfur-containing amino acids .

Biology: In biological research, this compound is used to study the metabolism and function of sulfur-containing compounds in plants and animals. It helps in understanding the role of these compounds in cellular processes and their potential health benefits .

Medicine: The compound is investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties. It is also studied for its role in protecting against oxidative stress and neurodegenerative diseases .

Industry: this compound is used in the food industry as a flavor enhancer and in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

S-Methyl-L-cysteine-d3 exerts its effects primarily through its antioxidant properties. It activates methionine sulfoxide reductase A, an enzyme that reduces oxidized methionine residues in proteins, thereby protecting cells from oxidative damage. This mechanism is crucial in mitigating oxidative stress-related diseases and maintaining cellular homeostasis .

Comparison with Similar Compounds

S-Methyl-L-cysteine: The non-deuterated form, which shares similar biological activities but lacks the stable isotope labeling.

S-Methyl-L-cysteine sulfoxide: An oxidized form with distinct biological properties.

S-Carboxymethyl-L-cysteine: Another sulfur-containing amino acid derivative with different therapeutic applications.

Uniqueness: S-Methyl-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it a valuable tool in research, providing insights into the metabolic pathways and interactions of sulfur-containing compounds that are not possible with non-labeled analogs .

Biological Activity

S-Methyl-L-cysteine-d3 (SMC-d3) is a deuterated derivative of S-methyl-L-cysteine, a sulfur-containing amino acid known for its biological activities, particularly in antioxidant defense and metabolic processes. This article explores the biological activity of SMC-d3, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₄H₆D₃NO₂S

- Molecular Weight : 138.20 g/mol

SMC-d3 is utilized primarily in research settings as a stable isotope-labeled compound, facilitating the study of metabolic pathways involving sulfur-containing amino acids. Its unique isotopic labeling allows for precise tracking in biochemical studies.

SMC-d3 exhibits several biological activities through various mechanisms:

-

Antioxidant Activity :

- SMC-d3 enhances the activity of methionine sulfoxide reductase A, an enzyme that reduces oxidized methionine residues in proteins, thereby protecting cells from oxidative damage.

- It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with aging and various diseases.

- Metabolic Roles :

-

Neuroprotective Effects :

- Research indicates that SMC-d3 may have neuroprotective properties, potentially protecting against neurodegenerative diseases through its antioxidant mechanisms.

Case Studies and Experimental Evidence

-

Antioxidant Effects in Animal Models :

A study investigated the effects of SMC on oxidative stress and inflammation in rats subjected to a high-fructose diet. The administration of SMC (100 mg/kg body weight/day) for 60 days resulted in:Parameter Control Group HFD Group SMC Group HFD + Metformin Plasma Glucose (mg/dL) 90 150 110 105 Insulin (µU/mL) 5 15 8 7 TNF-α (pg/mL) 10 30 15 12 Glutathione Peroxidase (U/mL) 40 20 35 32 -

Metabolic Pathway Studies :

In vitro studies using cell lines have shown that SMC-d3 influences pathways related to cysteine metabolism. It promotes the formation of mixed disulfides with glutathione, which can enhance intracellular cysteine availability, crucial for maintaining cellular redox balance .

Applications in Research and Industry

- Metabolic Tracing : Due to its stable isotope labeling, SMC-d3 is extensively used in metabolic studies to trace biochemical pathways involving sulfur amino acids.

- Therapeutic Potential : Its antioxidant properties suggest potential applications in developing treatments for conditions associated with oxidative stress, such as diabetes and neurodegenerative diseases .

- Food Industry : SMC-d3 is also explored for its flavor-enhancing properties in food applications.

Q & A

Q. What are the key methodologies for synthesizing S-Methyl-L-cysteine-d3 with isotopic purity?

Synthesis typically involves deuterium substitution via acid-catalyzed exchange or enzymatic methods. For high isotopic purity (>98%), researchers should employ controlled reaction conditions (e.g., D₂O solvent, inert atmosphere) and verify outcomes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Post-synthesis, purification via HPLC or column chromatography is critical to remove non-deuterated byproducts. Purity validation should follow NIST protocols for isotopic standards .

Q. How can researchers characterize the structural integrity of this compound in experimental settings?

Characterization requires a combination of:

- NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and rule out isotopic scrambling .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic enrichment ratios.

- X-ray crystallography (if crystalline) to resolve stereochemical configuration. Cross-referencing data with NIST’s spectral libraries ensures accuracy .

Q. What experimental controls are essential when using this compound in metabolic tracing studies?

- Isotopic dilution controls : Use non-deuterated analogs to assess background signal interference.

- Stability tests : Monitor deuterium retention under physiological conditions (pH, temperature) via LC-MS/MS.

- Cell viability assays : Confirm that isotopic labeling does not alter cellular metabolism or toxicity .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence its biochemical pathway interactions?

Deuterium’s kinetic isotope effect (KIE) may alter reaction rates in enzymes like cysteine desulfurases. To mitigate bias:

Q. What strategies resolve contradictions in metabolic flux data when using this compound as a tracer?

Discrepancies often arise from isotopic dilution or compartmentalization. Solutions include:

- Compartment-specific sampling : Isolate mitochondrial vs. cytosolic fractions.

- Dynamic flux analysis : Incorporate time-course data to model turnover rates.

- Multi-isotope tracing : Combine ¹³C and ²H labels to cross-validate pathways .

Q. How should researchers design cross-disciplinary studies integrating this compound in proteomics and redox biology?

- Proteomics : Use deuterated cysteine to track post-translational modifications (e.g., S-sulfenylation) via click chemistry probes.

- Redox studies : Quantify glutathione synthesis rates by correlating deuterium incorporation with LC-MS/MS data.

- Ethical considerations : Ensure isotopic labeling does not interfere with native redox equilibria; include negative controls .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing isotopic enrichment data?

- Isotopomer spectral analysis (ISA) for quantifying pathway contributions.

- ANOVA with post-hoc tests to compare enrichment across experimental groups.

- Bayesian modeling to account for variability in tracer uptake .

Q. How to address ethical and reproducibility challenges in isotopic labeling studies?

- Transparency : Publish raw MS/NMR datasets in repositories like MetaboLights.

- Ethical oversight : Obtain institutional approval for in vivo tracer use, ensuring compliance with animal welfare guidelines.

- Replication : Share synthetic protocols via platforms like Protocol Exchange .

Data Reporting Standards

Q. What metadata is critical when publishing studies involving this compound?

Q. How to integrate contradictory findings into a coherent narrative for grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.